molecular formula C13H9ClF2N2O4S2 B13073250 4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzene-1-sulfonamide CAS No. 749219-30-5

4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzene-1-sulfonamide

Cat. No.: B13073250
CAS No.: 749219-30-5
M. Wt: 394.8 g/mol
InChI Key: JHMHFLVLCBYZLM-UHFFFAOYSA-N
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Description

4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzene-1-sulfonamide is a complex organic compound with the molecular formula C₁₃H₉ClF₂N₂O₄S₂. This compound is notable for its unique chemical structure, which includes a chloro group, a difluoromethylsulfanyl group, a nitro group, and a sulfonamide group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Chlorination: The addition of a chloro group to the benzene ring.

    Difluoromethylation: The addition of a difluoromethylsulfanyl group.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents for chlorination, and sulfonating agents for sulfonation. The difluoromethylation step often involves the use of difluoromethylating reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Safety measures are also critical due to the use of hazardous chemicals and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can interact with enzymes, inhibiting their activity. The nitro group may also play a role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-{4-[(trifluoromethyl)sulfanyl]phenyl}-3-nitrobenzene-1-sulfonamide
  • 4-chloro-N-{4-[(methylsulfanyl]phenyl}-3-nitrobenzene-1-sulfonamide
  • 4-chloro-N-{4-[(ethylsulfanyl]phenyl}-3-nitrobenzene-1-sulfonamide

Uniqueness

4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzene-1-sulfonamide is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in research and development .

Properties

CAS No.

749219-30-5

Molecular Formula

C13H9ClF2N2O4S2

Molecular Weight

394.8 g/mol

IUPAC Name

4-chloro-N-[4-(difluoromethylsulfanyl)phenyl]-3-nitrobenzenesulfonamide

InChI

InChI=1S/C13H9ClF2N2O4S2/c14-11-6-5-10(7-12(11)18(19)20)24(21,22)17-8-1-3-9(4-2-8)23-13(15)16/h1-7,13,17H

InChI Key

JHMHFLVLCBYZLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])SC(F)F

Origin of Product

United States

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